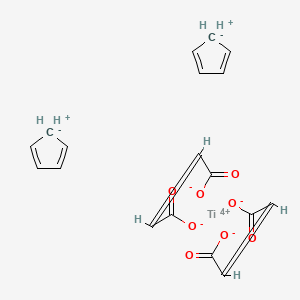
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) is a complex organometallic compound that has garnered significant interest in various fields of science and industry. This compound is characterized by the presence of titanium in its +4 oxidation state, coordinated with (E)-But-2-enedioate, cyclopenta-1,3-diene, and hydron. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) typically involves the reaction of titanium tetrachloride with (E)-But-2-enedioate and cyclopenta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is further oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, where the titanium center is reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides.
Aplicaciones Científicas De Investigación
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Biology: In biological research, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent.
Medicine: The compound’s unique properties make it a candidate for use in medical imaging and diagnostic applications.
Industry: In industrial applications, the compound is used in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) involves the interaction of the titanium center with various molecular targets and pathways. The titanium center can coordinate with different ligands, leading to the formation of reactive intermediates that facilitate various chemical reactions. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) include other titanium-based organometallic compounds such as:
Titanocene dichloride: A well-known titanium compound used in various catalytic applications.
Titanium tetraisopropoxide: Commonly used as a precursor in the synthesis of titanium dioxide nanoparticles.
Titanium(IV) oxide: Widely used as a pigment and in photocatalytic applications.
Uniqueness
What sets (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) apart from these similar compounds is its unique combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both (E)-But-2-enedioate and cyclopenta-1,3-diene ligands allows for versatile coordination chemistry and the formation of various reactive intermediates.
Propiedades
Número CAS |
83525-76-2 |
|---|---|
Fórmula molecular |
C18H16O8Ti |
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) |
InChI |
InChI=1S/2C5H5.2C4H4O4.Ti/c2*1-2-4-5-3-1;2*5-3(6)1-2-4(7)8;/h2*1-5H;2*1-2H,(H,5,6)(H,7,8);/q2*-1;;;+4/p-2/b;;2-1+;2-1-; |
Clave InChI |
XMYAVRXTFLZELG-VNKKNNBQSA-L |
SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ti+4] |
SMILES isomérico |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Ti+4] |
SMILES canónico |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ti+4] |
Sinónimos |
TBHM titanocene bis(hydrogenmaleinate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















